2-(Pyrrolidin-3-yl)acetamide
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Overview
Description
2-(Pyrrolidin-3-yl)acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 2-(Pyrrolidin-3-yl)acetamide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates, which are then reduced . Industrial production methods often involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Chemical Reactions Analysis
2-(Pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Scientific Research Applications
2-(Pyrrolidin-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology and medicine, it serves as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities . Additionally, it has applications in the industry as a precursor for the synthesis of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins . This interaction can modulate various biological activities, such as inhibiting enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. For example, pyrrolidine-2-one is known for its antitumor properties, while pyrrolidine-2,5-diones have been studied for their antimicrobial activities . The unique stereochemistry and functionalization of this compound make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)3-5-1-2-8-4-5/h5,8H,1-4H2,(H2,7,9) |
InChI Key |
XEWJXCNCHWVTPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC(=O)N |
Origin of Product |
United States |
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